molecular formula C9H7ClN2O3 B8143368 4-Oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid hydrochloride

4-Oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid hydrochloride

Cat. No.: B8143368
M. Wt: 226.61 g/mol
InChI Key: IBDIZFMUUIAUEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid hydrochloride typically involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-(heteroaryl)acetyl chlorides . This method is known for its efficiency and simplicity.

Industrial Production Methods

Industrial production methods often involve large-scale cyclative condensation reactions under controlled conditions to ensure high yield and purity. The use of transition metal-catalyzed direct C-H arylation of 3-unsubstituted pyrido[1,2-a]pyrimidones with haloarenes is also common .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrido[1,2-a]pyrimidine core.

    Substitution: Substitution reactions, particularly at the nitrogen atoms, are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated compounds and organometallic reagents are often employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrido[1,2-a]pyrimidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

4-Oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it can chelate metal ions, which is crucial for its biological activity. The compound’s keto oxygen atom and nitrogen atoms play a significant role in binding to the active sites of enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and bioavailability. Its ability to chelate metal ions and inhibit enzymes makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-oxopyrido[1,2-a]pyrimidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3.ClH/c12-8-5-6(9(13)14)10-7-3-1-2-4-11(7)8;/h1-5H,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDIZFMUUIAUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC(=O)N2C=C1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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